molecular formula C8H5N3O B1425934 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190321-76-6

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1425934
CAS RN: 1190321-76-6
M. Wt: 159.14 g/mol
InChI Key: JYTNXNRPQFUGOF-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Optical and Electronic Properties

  • Pyridine derivatives, similar to 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been studied for their optical and electronic properties. For instance, derivatives such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have been characterized, revealing monoclinic polycrystalline nature and specific optical energy gaps. These properties make them suitable for applications in optoelectronics and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Heterocyclic Compound Synthesis

  • Pyridine derivatives are pivotal in the synthesis of various heterocyclic compounds. For example, a study describes the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from specific esters, highlighting their importance in creating kinase inhibitors, a crucial aspect of medicinal chemistry (Tumey et al., 2008).

Crystal Structure Analysis

  • The structural analysis of pyridine derivatives, akin to 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, has been a focus of research, particularly in crystallography. Studies have utilized single-crystal X-ray diffraction to determine the molecular and crystal structures of such compounds, contributing to a deeper understanding of their chemical behavior (Mazina et al., 2005).

Novel Chemical Transformations

  • Pyridine derivatives are instrumental in exploring novel chemical transformations. Research has shown their utility in creating new heterocyclic scaffolds and understanding the mechanisms of their formation, which is significant for advancing organic synthesis and designing new molecules (Lenk et al., 2014).

Applications in Multicomponent Reactions

  • They are also used in efficient multicomponent reactions under solvent-free conditions for the synthesis of complex heterocyclic compounds. Such processes are praised for their atom economy and short reaction times, important for sustainable and efficient synthesis (Rong et al., 2009).

Mechanism of Action

This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 . This suggests that it may have potential applications in cancer therapy.

properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNXNRPQFUGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735267
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190321-76-6
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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